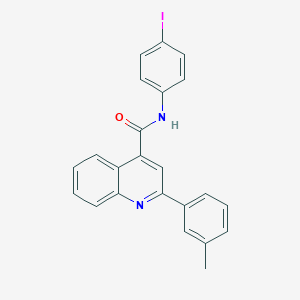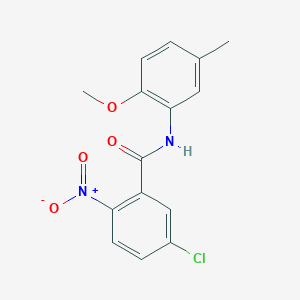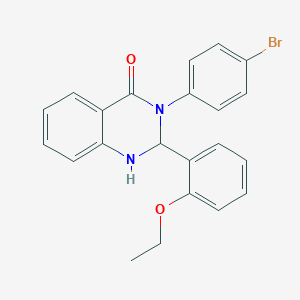![molecular formula C26H24N2O3 B330273 2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide](/img/structure/B330273.png)
2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxybenzyl and methoxyphenyl groups attached to a quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-methoxybenzyl chloride, which is then reacted with 4-methoxyphenylamine to form an intermediate. This intermediate undergoes further reactions, including cyclization and carboxylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as ultrasound-promoted reactions and two-phase systems are often employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-4-methoxybenzylamine
- N-(4-methoxybenzyl)-1-(4-methoxyphenyl)methanimine
- Benzyl[(4-methoxyphenyl)methyl]amine
Uniqueness
2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide stands out due to its unique quinoline core, which imparts distinct chemical and biological properties. This structure differentiates it from other similar compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C26H24N2O3 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C26H24N2O3/c1-17-24(26(29)27-16-18-8-12-20(30-2)13-9-18)22-6-4-5-7-23(22)28-25(17)19-10-14-21(31-3)15-11-19/h4-15H,16H2,1-3H3,(H,27,29) |
InChI Key |
QIIODJKAGIVDRT-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NCC4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-chlorophenyl)ethyl]cyclopentanecarboxamide](/img/structure/B330192.png)

![2-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B330195.png)
![N-[6-BROMO-2-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE](/img/structure/B330199.png)
![N-[3-(NAPHTHALENE-1-AMIDO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B330200.png)

![Isopropyl 6-methyl-2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330204.png)
![5-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B330207.png)
![METHYL 4-[(2,5-DICHLOROANILINO)CARBONYL]-2-[(3-PYRIDYLCARBONYL)AMINO]BENZOATE](/img/structure/B330208.png)
![2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B330209.png)

![Methyl 5-[(dimethylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B330212.png)
![N-(2,5-dichlorophenyl)-3-{[4-(dimethylamino)benzoyl]amino}-4-methoxybenzamide](/img/structure/B330214.png)
